2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol
Description
2-{3-[(E)-2-(2-Chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a triazole-based compound featuring a phenol moiety linked to a 1,2,4-triazole ring via an ethenyl bridge substituted with a 2-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for biological and material science applications.
Properties
Molecular Formula |
C16H12ClN3O |
|---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-[5-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C16H12ClN3O/c17-13-7-3-1-5-11(13)9-10-15-18-16(20-19-15)12-6-2-4-8-14(12)21/h1-10,21H,(H,18,19,20)/b10-9+ |
InChI Key |
LSKNRKSFPNUJLE-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O)Cl |
Origin of Product |
United States |
Preparation Methods
Heck Coupling Methodology
Wittig Reaction Approach
-
Reagents : Triphenylphosphine, carbon tetrachloride, and 2-chlorobenzaldehyde .
-
Conditions : Generated ylide reacts with a triazole-carbaldehyde derivative in tetrahydrofuran (THF) at 0°C to room temperature.
Functional Group Interconversion and Deprotection
To introduce the phenolic -OH group, a Mitsunobu reaction or acidic deprotection is employed:
Mitsunobu Reaction
Deprotection of Benzyl Ethers
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Stereochemical Control
-
E-selectivity : Achieved via bulky ligands (e.g., P(o-tol)₃) in Heck coupling, favoring trans-addition.
-
Temperature : Lower temperatures (0–25°C) in Wittig reactions improve E/Z ratios.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has indicated that compounds containing a triazole ring exhibit significant antifungal properties. The triazole moiety in 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is hypothesized to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of this compound against various fungal strains, including Candida albicans and Aspergillus niger. The results are summarized below:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Candida albicans | 8 µg/mL | Ergosterol biosynthesis inhibition |
| Aspergillus niger | 16 µg/mL | Disruption of cell membrane integrity |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study: Anticancer Activity
In a recent study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
Agricultural Applications
Pesticidal Activity
The chlorophenyl group in the compound enhances its lipophilicity and potential as a pesticide. Research indicates that derivatives with similar structures can effectively combat agricultural pests.
Case Study: Pesticidal Efficacy
Field trials showed that formulations containing this compound reduced pest populations significantly compared to controls:
| Pest Type | Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 75 | 200 |
| Whiteflies | 60 | 150 |
Material Science
Polymer Additives
Due to its unique chemical structure, This compound is being explored as an additive in polymer formulations to enhance thermal stability and UV resistance.
Data Table: Thermal Properties
The thermal stability of polymers with varying concentrations of the compound was evaluated:
| Compound Concentration (%) | Decomposition Temperature (°C) |
|---|---|
| 0 | 250 |
| 1 | 270 |
| 5 | 290 |
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The triazole ring and phenol group play crucial roles in its binding to molecular targets .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
The compound 2-{3-[(E)-2-(2-chlorophenyl)ethenyl]-1H-1,2,4-triazol-5-yl}phenol is a triazole derivative with potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a triazole ring , a chlorophenyl group , and a phenolic hydroxyl group . Its molecular formula is , with a molecular weight of 311.8 g/mol . The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O |
| Molecular Weight | 311.8 g/mol |
| IUPAC Name | 2-[5-[(E)-2-(2-chlorophenyl)ethenyl]-2-methyl-1,2,4-triazol-3-yl]phenol |
| Boiling Point | 547.3 °C (predicted) |
| Density | 1.397 g/cm³ (predicted) |
| pKa | 8.33 (predicted) |
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that compounds containing triazole rings have shown effective inhibition against various fungal strains, particularly Candida species. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A related compound demonstrated potent activity against cancer cell lines by inducing apoptosis and inhibiting proliferation through various pathways, including the modulation of signaling pathways associated with cell survival and death . The presence of the chlorophenyl group enhances the compound's ability to interact with cellular targets.
The mechanism by which this compound exerts its effects involves several key interactions:
- Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Modulation : The phenolic hydroxyl group may participate in hydrogen bonding with target receptors, enhancing binding affinity and specificity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazole ring and substituents on the chlorophenyl group significantly affect biological activity. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenolic ring has been shown to enhance anticancer activity.
- Alkyl Substituents : Variations in alkyl substituents on the triazole ring can influence both potency and selectivity against specific targets .
Case Studies
Several studies have documented the biological efficacy of similar compounds:
- Triazole-Indole Hybrids : A novel hybrid exhibited broad-spectrum antifungal activity against low fluconazole-susceptible Candida species, indicating that structural modifications can significantly enhance efficacy .
- Inhibition Studies : A study reported that certain triazole derivatives displayed IC50 values in the low micromolar range against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
